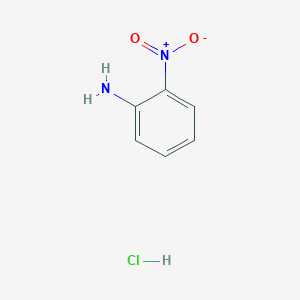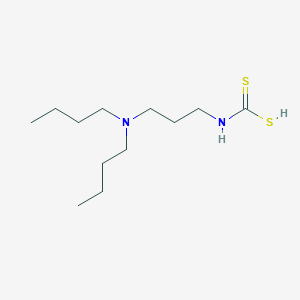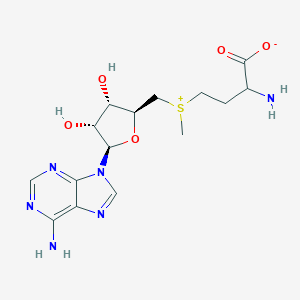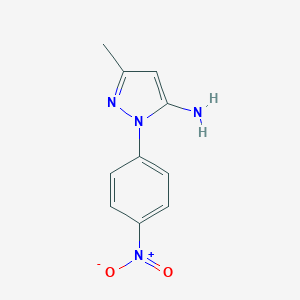
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride (CBMA) is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds and drugs. CBMA has a wide range of applications in research and is an important tool for scientists to understand the mechanisms of action of drugs and other compounds.
科学研究应用
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of various compounds and drugs, as well as to investigate the mechanisms of action of drugs. It has also been used in laboratory experiments to study the effects of various compounds on cell cultures and animal models.
作用机制
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride acts as a competitive antagonist of the muscarinic acetylcholine receptor (mAChR). It binds to the mAChR and blocks the binding of acetylcholine, resulting in a decrease in the activation of the receptor. This can lead to a decrease in the physiological effects of acetylcholine, such as decreased heart rate and respiration.
Biochemical and Physiological Effects
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the binding of acetylcholine to the mAChR, resulting in decreased heart rate and respiration. It has also been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin, which can lead to decreased anxiety and depression. It has also been shown to have anti-inflammatory effects, as well as to reduce the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride in laboratory experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for the use of N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride in scientific research. One potential direction is to use N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride to study the effects of various compounds and drugs on the brain, as well as to investigate the mechanisms of action of these compounds and drugs. Additionally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on cell cultures and animal models. Additionally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on the immune system, as well as to investigate the mechanisms of action of these drugs. Finally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on the cardiovascular system, as well as to investigate the mechanisms of action of these drugs.
合成方法
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride is synthesized by a series of reactions, starting with the reaction of 4-chlorobutylamine with 2,6-diacetoxy-lidide, followed by hydrolysis with hydrochloric acid. The product is then purified by recrystallization and dried.
属性
IUPAC Name |
4-chlorobutyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-12-7-6-8-13(2)15(12)17-14(19)11-18(3)10-5-4-9-16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESRSJZEXDBNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride | |
CAS RN |
25027-85-4 |
Source


|
| Record name | 2',6'-Acetoxylidide, 2-((4-chlorobutyl)methylamino)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025027854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




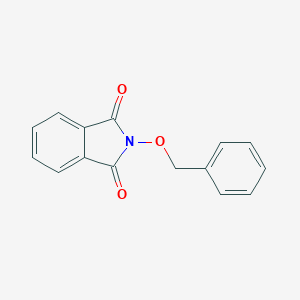
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)


![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
